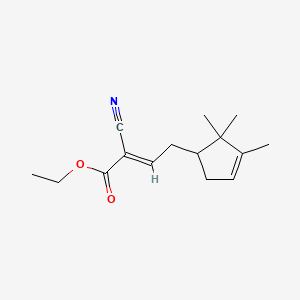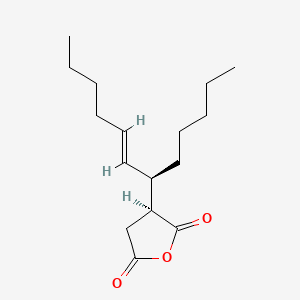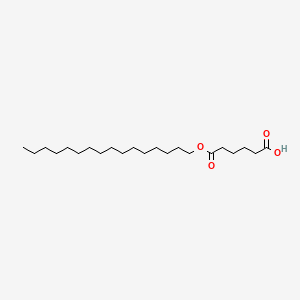
3,3,13,13-Tetramethoxy-2,14-dioxa-7,8,9-trithia-3,13-disilapentadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,13,13-Tetramethoxy-2,14-dioxa-7,8,9-trithia-3,13-disilapentadecane is a complex organosilicon compound characterized by its unique structure, which includes multiple methoxy groups, oxygen, sulfur, and silicon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,13,13-Tetramethoxy-2,14-dioxa-7,8,9-trithia-3,13-disilapentadecane typically involves the reaction of organosilicon precursors with sulfur-containing reagents under controlled conditions. One common method involves the reaction of trimethoxysilylpropyl derivatives with sulfur sources such as carbon disulfide or elemental sulfur in the presence of a base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and ensure the purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,13,13-Tetramethoxy-2,14-dioxa-7,8,9-trithia-3,13-disilapentadecane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler organosilicon derivatives.
Substitution: Methoxy groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler organosilicon compounds.
Substitution: Halogenated or aminated derivatives.
Applications De Recherche Scientifique
3,3,13,13-Tetramethoxy-2,14-dioxa-7,8,9-trithia-3,13-disilapentadecane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its unique structure.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates.
Mécanisme D'action
The mechanism of action of 3,3,13,13-Tetramethoxy-2,14-dioxa-7,8,9-trithia-3,13-disilapentadecane involves its interaction with molecular targets through its functional groups. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the sulfur and silicon atoms can form covalent bonds with other molecules. These interactions enable the compound to exert its effects in various applications, such as enhancing the properties of materials or interacting with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(3-trimethoxysilylpropyl) trisulfide
- 4,4,13,13-tetraethoxy-3,14-dioxa-8,9-dithia-4,13-disilahexadecane
Uniqueness
3,3,13,13-Tetramethoxy-2,14-dioxa-7,8,9-trithia-3,13-disilapentadecane is unique due to its specific arrangement of methoxy, oxygen, sulfur, and silicon atoms, which imparts distinct chemical and physical properties. Compared to similar compounds, it may offer enhanced reactivity or stability, making it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
40550-17-2 |
|---|---|
Formule moléculaire |
C12H30O6S3Si2 |
Poids moléculaire |
422.7 g/mol |
Nom IUPAC |
trimethoxy-[3-(3-trimethoxysilylpropyltrisulfanyl)propyl]silane |
InChI |
InChI=1S/C12H30O6S3Si2/c1-13-22(14-2,15-3)11-7-9-19-21-20-10-8-12-23(16-4,17-5)18-6/h7-12H2,1-6H3 |
Clé InChI |
KOFGNZOFJYBHIN-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCCSSSCCC[Si](OC)(OC)OC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



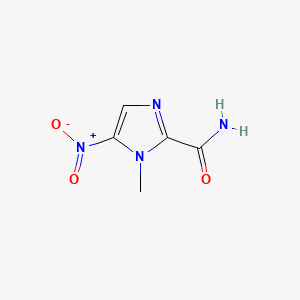

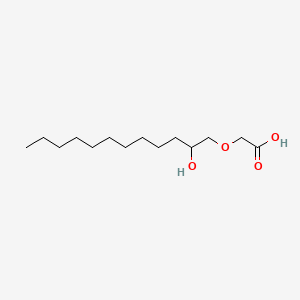
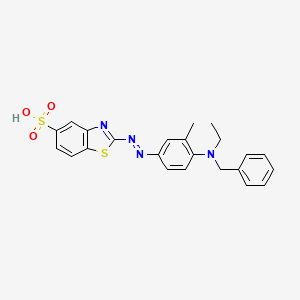

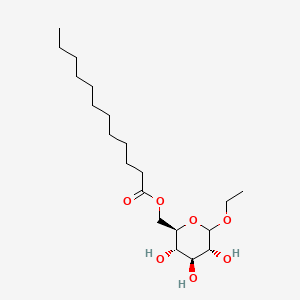

![5-[(4-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine](/img/structure/B12691941.png)

